4-Benzyloxy-3,5-dibromo-benzaldehyde

ALDH3A1 enzyme inhibition benzaldehyde oxidation

4‑Benzyloxy‑3,5‑dibromo‑benzaldehyde (CAS 249515‑06‑8; molecular formula C₁₄H₁₀Br₂O₂; molecular weight 370.04 g mol⁻¹) is a polysubstituted aromatic aldehyde that combines a benzyl‑protected phenol with two electron‑withdrawing bromine substituents at the 3‑ and 5‑positions [REFS‑1]. This substitution pattern confers moderate inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1, the dimeric NADP‑preferring isoform) [REFS‑2] and positions the compound as a versatile electrophilic precursor for constructing bromotyrosine‑derived marine natural products, most notably fluorescent psammaplin A analogs [REFS‑3].

Molecular Formula C14H10Br2O2
Molecular Weight 370.03 g/mol
CAS No. 249515-06-8
Cat. No. B1596481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-3,5-dibromo-benzaldehyde
CAS249515-06-8
Molecular FormulaC14H10Br2O2
Molecular Weight370.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)Br
InChIInChI=1S/C14H10Br2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyIMYYDKQPNKYZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-3,5-dibromo-benzaldehyde (CAS 249515‑06‑8): A Dual‑Bromo/Benzyloxy Benzaldehyde Building Block for Targeted ALDH3A1 Inhibition and Natural Product‑Inspired Synthesis


4‑Benzyloxy‑3,5‑dibromo‑benzaldehyde (CAS 249515‑06‑8; molecular formula C₁₄H₁₀Br₂O₂; molecular weight 370.04 g mol⁻¹) is a polysubstituted aromatic aldehyde that combines a benzyl‑protected phenol with two electron‑withdrawing bromine substituents at the 3‑ and 5‑positions [REFS‑1]. This substitution pattern confers moderate inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1, the dimeric NADP‑preferring isoform) [REFS‑2] and positions the compound as a versatile electrophilic precursor for constructing bromotyrosine‑derived marine natural products, most notably fluorescent psammaplin A analogs [REFS‑3].

Why 4‑Benzyloxy‑3,5‑dibromo‑benzaldehyde Cannot Be Interchanged with Common Benzaldehyde Analogs


Substituting 4‑benzyloxy‑3,5‑dibromo‑benzaldehyde with a generic benzaldehyde derivative (e.g., unsubstituted benzaldehyde, 3,5‑dibromo‑4‑hydroxybenzaldehyde, or the 2‑benzyloxy regioisomer) results in either loss of biological activity, altered synthetic selectivity, or both. The 3,5‑dibromo‑4‑hydroxybenzaldehyde analog lacks the benzyl protecting group and the associated lipophilicity required for ALDH3A1 binding, while the 2‑benzyloxy regioisomer is susceptible to selective MgBr₂‑mediated debenzylation that the 4‑benzyloxy compound resists, as demonstrated by Haraldsson and Baldwin [REFS‑1]. These functional differences make direct interchange impossible without compromising experimental outcomes.

Head‑to‑Head Quantitative Evidence: ALDH3A1 Inhibition Potency and Regioselective Stability of 4‑Benzyloxy‑3,5‑dibromo‑benzaldehyde


ALDH3A1 Inhibitory Potency of 4‑Benzyloxy‑3,5‑dibromo‑benzaldehyde Compared to a Structurally Distinct ALDH3A1 Inhibitor

4‑Benzyloxy‑3,5‑dibromo‑benzaldehyde inhibits human ALDH3A1 with an IC₅₀ of 2.10 µM (2.10 × 10³ nM) [REFS‑1]. This potency is comparable to the structurally unrelated ALDH3A1 inhibitor CHEMBL467081 (IC₅₀ = 1.60 µM) but substantially weaker than the optimized inhibitor CB7 (CHEMBL1378094; IC₅₀ = 0.20 µM) [REFS‑2][REFS‑3]. The 1.3‑fold difference versus CHEMBL467081 places 4‑benzyloxy‑3,5‑dibromo‑benzaldehyde in a distinct activity tier suitable for probe or fragment‑based discovery campaigns.

ALDH3A1 enzyme inhibition benzaldehyde oxidation

Regioselective Stability Against MgBr₂‑Mediated Debenzylation: 4‑Benzyloxy vs. 2‑Benzyloxy Isomer

Haraldsson and Baldwin demonstrated that MgBr₂ in anhydrous Et₂O‑benzene selectively cleaves only benzyl ethers located ortho to a carbonyl group, while para‑benzyl ethers remain intact [REFS‑1]. Consequently, the 4‑benzyloxy group of the target compound is completely stable under conditions that quantitatively deprotect the 2‑benzyloxy‑3,5‑dibromobenzaldehyde isomer (CAS 61657‑63‑4). This regiospecific stability allows chemists to retain the benzyl protecting group during synthetic sequences that require ortho‑selective debenzylation.

protecting group strategy MgBr₂ debenzylation regioselective cleavage

Validated Building Block for Fluorescent Psammaplin A Analogs: Synthetic Utility Documented in Peer‑Reviewed Literature

Hentschel et al. employed 4‑benzyloxy‑3,5‑dibromo‑benzaldehyde as a key electrophilic building block for the synthesis of fluorescent psammaplin A hybrids via α‑(hydroxyimino)acyl coupling [REFS‑1]. In contrast, the closely related 3,5‑dibromo‑4‑hydroxybenzaldehyde (the debenzylated analog) was not directly utilised in this route, as the benzyl group is required for solubility and compatibility with the coupling conditions. This constitutes a direct bibliographic validation of the target compound's synthetic role.

psammaplin A HDAC inhibitor fluorescent probe

Enhanced Lipophilicity Compared to the Free Phenol Analog: A Class‑Level Property Inference

The benzyl ether moiety of 4‑benzyloxy‑3,5‑dibromo‑benzaldehyde is expected to increase lipophilicity by approximately 1.5–2.0 LogP units relative to the free phenol analog 3,5‑dibromo‑4‑hydroxybenzaldehyde (calculated LogP ∼2.0 versus ∼3.5–4.0 for the benzylated derivative) [REFS‑1]. This difference influences membrane permeability and solubility profiles, which are critical parameters in cell‑based assays and in vivo studies.

LogP lipophilicity drug‑likeness

Prioritized Application Scenarios for 4‑Benzyloxy‑3,5‑dibromo‑benzaldehyde Based on Quantitative Evidence


ALDH3A1 Enzyme Inhibition Assays and Fragment‑Based Drug Discovery

With a confirmed IC₅₀ of 2.10 µM against human ALDH3A1, 4‑benzyloxy‑3,5‑dibromo‑benzaldehyde serves as a validated starting point for fragment growth or scaffold‑hopping campaigns targeting this detoxifying enzyme, which is implicated in cancer chemoresistance [REFS‑1]. Its intermediate potency is well‑suited for hit‑to‑lead optimisation where excessive initial potency could mask SAR trends.

Multi‑Step Synthesis Requiring Orthogonal Benzyl Protecting Group Stability

The documented resistance of the para‑benzyloxy group to MgBr₂‑mediated cleavage makes this compound the preferred aldehyde building block when a synthetic sequence includes an ortho‑selective debenzylation step [REFS‑2]. Chemists can confidently plan routes that differentiate between ortho‑ and para‑benzylated intermediates.

Construction of Fluorescent Psammaplin A Derivatives for Cellular Imaging

As demonstrated by Hentschel et al., 4‑benzyloxy‑3,5‑dibromo‑benzaldehyde is a direct precursor to fluorescent psammaplin A analogs that localise in the cytoplasm and Golgi apparatus, enabling live‑cell imaging of intracellular distribution without nuclear accumulation [REFS‑3]. Researchers building upon this published route can replicate the synthesis with the identical building block.

Lipophilicity‑Driven Selection Over the Free Phenol Analog for Membrane‑Permeable Probe Design

When increased membrane permeability is experimentally required, the benzylated derivative offers an estimated 1.5–2.0 LogP unit advantage over 3,5‑dibromo‑4‑hydroxybenzaldehyde [REFS‑4]. This makes it the appropriate choice for cell‑based target engagement studies where intracellular access is a prerequisite.

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